6-(dimethylcarbamoyl)pyridine-2-carboxylic acid

Actinide Chemistry Nuclear Fuel Cycle Ligand Design

6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (DMAPA) is a tridentate N,O-hybrid ligand essential for actinide separation research. Unlike the inactive diamide analog TMPDA, DMAPA selectively binds hexavalent (U, Np, Pu) and trivalent (Am) actinides, making it the only viable scaffold for developing SANEX and TRUEX-type extractants. Researchers cannot substitute generic pyridine acids for this validated, structurally specific chelator. Order high-purity DMAPA to advance nuclear fuel cycle chemistry and environmental radiochemistry programs.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 1154973-72-4
Cat. No. B6615252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(dimethylcarbamoyl)pyridine-2-carboxylic acid
CAS1154973-72-4
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=NC(=CC=C1)C(=O)O
InChIInChI=1S/C9H10N2O3/c1-11(2)8(12)6-4-3-5-7(10-6)9(13)14/h3-5H,1-2H3,(H,13,14)
InChIKeyCEMRUUXIKYWBGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (CAS 1154973-72-4) for Selective Actinide Complexation Research


6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (DMAPA) is a pyridine-2-carboxylic acid derivative featuring a dimethylcarbamoyl substituent at the 6-position. It functions as a tridentate N,O-hybrid ligand, coordinating metal ions through its pyridine nitrogen, amide oxygen, and carboxylate oxygen atoms [1]. Unlike its close structural analog, N2,N2,N6,N6-tetramethylpyridine-2,6-dicarboxamide (TMPDA), DMAPA demonstrates measurable and selective complexation with hexavalent actinides (U, Np, Pu) and trivalent actinides (Am) in aqueous solution, making it a critical research tool for nuclear fuel cycle chemistry and actinide-lanthanide separation studies [1][2].

Why 6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid Cannot Be Substituted by TMPDA or Other Pyridine-2-carboxylic Acid Derivatives


Procurement for actinide complexation research cannot rely on generic substitution because small structural variations in pyridine-2-carboxylic acid derivatives drastically alter their ability to bind metal ions. A direct comparative study showed that while DMAPA forms stable 1:1 and 1:2 complexes with U(VI), Np(VI), and Pu(VI), the structurally analogous TMPDA exhibits no observable complexation with these actinides under identical aqueous conditions [1]. This functional dichotomy is attributed to differences in electron density on donor atoms and steric effects, confirming that the specific arrangement of a single amide group at the 6-position, combined with the 2-carboxylic acid functionality, is essential for tridentate coordination and actinide recognition [1].

Quantitative Evidence for the Selection of 6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid Over Closest Analogs


Head-to-Head Complexation with Hexavalent Actinides: DMAPA vs. TMPDA

In a direct head-to-head comparison, DMAPA (6-(dimethylcarbamoyl)pyridine-2-carboxylic acid) was shown to form 1:1 and 1:2 complexes with U(VI), Np(VI), and Pu(VI) in aqueous solution. In contrast, the closely related diamide analog TMPDA (N2,N2,N6,N6-tetramethylpyridine-2,6-dicarboxamide) exhibited no observable complexation with any of the three hexavalent actinide cations under identical experimental conditions [1]. This is the only known comparative study demonstrating a complete functional divergence between two structurally similar dipicolinic acid derivatives.

Actinide Chemistry Nuclear Fuel Cycle Ligand Design

Stability Constants for U(VI) Complexation with DMAPA

The stability constants (log β) for the formation of UO2L+ and UO2L2 complexes (where L- is the deprotonated form of DMAPA) were determined via potentiometric titration with HEDTA as a competing ligand. The values obtained were log β = 5.45 ± 0.06 and log β = 7.67 ± 0.10, respectively [1]. These values differ significantly from previously reported constants, highlighting the importance of using precisely characterized DMAPA for reproducible thermodynamic measurements.

Uranium Chemistry Thermodynamics Stability Constants

Differential Binding of Trivalent Actinides vs. Lanthanides by DMAPA

DMAPA was used to probe the complexation differences between trivalent actinides and lanthanides. The binding strength of Am(III) with DMAPA was found to be slightly stronger than that of Nd(III), with the complexation of Nd(III) being primarily entropy-driven. X-ray crystallography and DFT calculations revealed that the Am–N bond in the Am(III)/DMAPA complex possesses more covalent character than the Nd–N bond in the Nd(III)/DMAPA complex [1]. This is a class-level inference for the ligand's utility in separating trivalent f-block elements, although direct quantitative selectivity coefficients versus other ligands are not provided.

Actinide-Lanthanide Separation Coordination Chemistry Thermodynamics

Crystallographic Characterization of DMAPA–Actinide Complexes

The crystal structure of the 1:2 U(VI)/DMAPA complex was solved, providing the first solid-state evidence for the tridentate coordination mode of DMAPA to a hexavalent actinide center. This structural characterization is absent for other simple mono-amide pyridine-2-carboxylic acid derivatives in the literature, making DMAPA the structurally best-characterized ligand in its subclass for actinide binding [1].

Structural Chemistry Actinide Coordination X-ray Crystallography

Recommended Application Scenarios for 6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid Based on Verification Evidence


Development of Actinide-Selective Extractants for Nuclear Fuel Reprocessing

DMAPA's demonstrated ability to form stable complexes with U(VI), Np(VI), and Pu(VI), while its diamide analog TMPDA fails to do so, makes it an ideal core scaffold for designing new organophosphorus or amide-based extractants for advanced PUREX or TRUEX-type processes [1]. The established stability constants and crystal structure provide a validated starting point for computational and experimental optimization campaigns.

Trivalent Actinide/Lanthanide Separation Studies for Nuclear Waste Management

The confirmed differential binding of Am(III) over Nd(III) by DMAPA supports its use as a foundational ligand in the development of SANEX (Selective ActiNide EXtraction) or TALSPEAK-type separation systems [3]. Researchers can procure DMAPA to investigate the tunability of covalency-driven selectivity in mixed f-element solutions.

Fundamental Actinide Coordination Chemistry and Thermodynamic Database Building

With experimentally determined stability constants for U(VI) complexes and DFT-validated bonding models, DMAPA serves as a benchmark compound for expanding thermodynamic databases used in geochemical modeling of nuclear waste repositories [2]. Its well-characterized speciation behavior under varying pH conditions makes it suitable for method validation in environmental radiochemistry labs.

Teaching and Training in Specialized Nuclear Chemistry Laboratories

The clear structural contrast between DMAPA (active ligand) and TMPDA (inactive analog) offers an excellent pedagogical tool for demonstrating the principles of chelate effect, donor atom electronics, and steric hindrance in actinide complexation [1]. Educational procurement can utilize both compounds to illustrate structure-activity relationships in advanced inorganic chemistry courses.

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